(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
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Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18N2O6 . It is also known by other names such as Boc-2-nitro-L-phenylalanine, Boc-L-2-Nitrophenylalanine, and Boc-L-2-Nitrophe .
Molecular Structure Analysis
The molecular weight of this compound is 310.30 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3- (2-nitrophenyl)propanoic acid . The InChI code and key are available for further structural analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place . The boiling point is not specified .Scientific Research Applications
- N- (tert-Butoxycarbonyl)-2-bromoaniline
- 1- (tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis (tert-butoxycarbonyl)guanidine
- N- (tert-Butoxycarbonyl)-D-prolinal
- N- (tert-Butoxycarbonyl)-L-valinol
These compounds are used in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group for the amino group during synthesis, allowing for selective reactions to occur at other sites on the molecule .
- N- (tert-Butoxycarbonyl)-2-bromoaniline
- 1- (tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis (tert-butoxycarbonyl)guanidine
- N- (tert-Butoxycarbonyl)-D-prolinal
- N- (tert-Butoxycarbonyl)-L-valinol
These compounds are used in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group for the amino group during synthesis, allowing for selective reactions to occur at other sites on the molecule .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMNGMAJNWNBP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939932 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
185146-84-3 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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